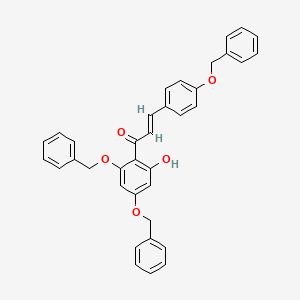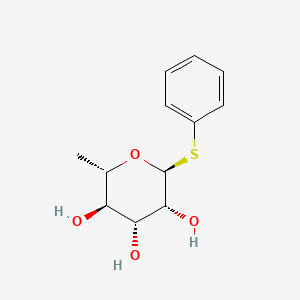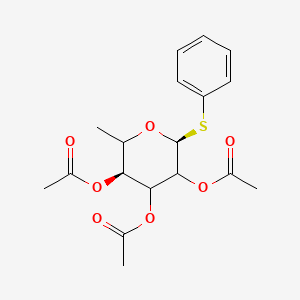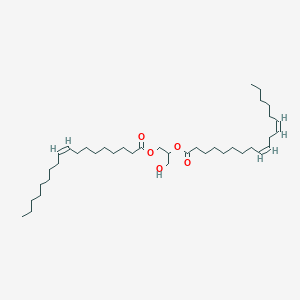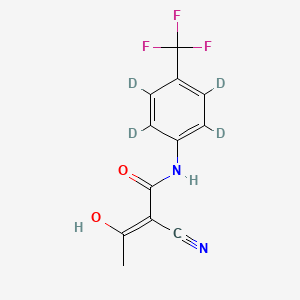
替氟米特-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, also known as (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a useful research compound. Its molecular formula is C₁₂H₅D₄F₃N₂O₂ and its molecular weight is 274.23. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗药物监测
替氟米特-d4 用于治疗药物监测 (TDM)。TDM 在个体化治疗具有窄治疗范围药物的剂量方案方面非常有帮助。 它也可能在治疗具有严重副作用的药物方面有益,并且观察到左仑米特及其生物活性代谢物替氟米特存在明显的患者间药代动力学变异性 {svg_1}.
唾液作为TDM中血液的替代品
唾液可以用作TDM中血液的替代品。这在像 SARS-CoV-2 大流行这样的危及生命的事件中尤其有利。 一项研究表明,血浆和静息唾液中替氟米特的浓度之间存在良好的线性相关性,证实了这种非侵入性替氟米特 TDM 方法的有效性 {svg_2}.
分析方法的开发
This compound 用于开发和验证新型分析方法。 例如,使用this compound 开发了一种可靠且稳健的 LC-MS/MS 方法,用于定量唾液中的替氟米特 {svg_3}.
类风湿性关节炎的治疗
This compound 用于治疗类风湿性关节炎。 活性代谢物替氟米特抑制二氢乳清酸脱氢酶,从而减少嘧啶核苷酸的合成 {svg_4}.
多发性硬化的治疗
This compound 也直接给药,并用于治疗多发性硬化症 {svg_5}.
高浓度范围内的治疗药物监测
开发并验证了一种方法,可以在 5 ng/mL 到 200 μg/mL 的 40,000 倍浓度范围内定量血清或血浆中的替氟米特药物。 这是通过将定量范围划分为两个独立但重叠的区域来实现的;高曲线范围和低曲线范围 {svg_6}.
作用机制
- In rapidly proliferating cells, such as T lymphocytes and B lymphocytes, DHODH inhibition reduces the availability of pyrimidines, impacting immune responses .
Target of Action
Mode of Action
Action Environment
属性
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUDOFZCWSZMS-KXFGXCNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

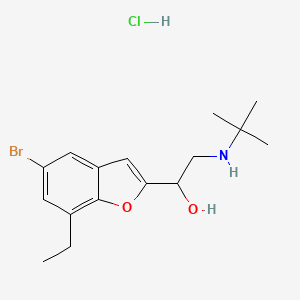

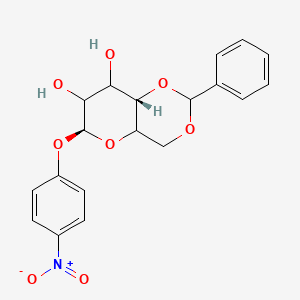
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
